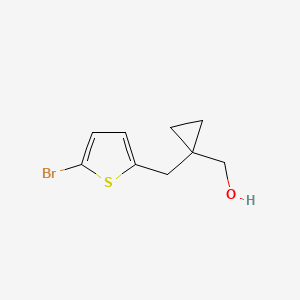
(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H11BrOS It features a cyclopropyl group attached to a methanol moiety, which is further connected to a brominated thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 5-bromothiophene.
Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is converted to cyclopropylmethyl bromide using hydrobromic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Biological Probes: Can be used as a probe to study biological systems due to its brominated thiophene moiety.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals, especially those targeting specific pathways involving thiophene derivatives.
Industry:
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol would depend on its specific application. For instance, in biological systems, it may interact with specific proteins or enzymes, altering their function. The brominated thiophene moiety could play a role in binding to specific molecular targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
- (5-Bromothiophen-2-yl)methanol
- Cyclopropylmethanol
- Thiophene derivatives with various substituents
Comparison:
- Structural Uniqueness: The combination of a brominated thiophene ring with a cyclopropyl group and a methanol moiety makes (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol unique compared to other similar compounds.
- Reactivity: The presence of the bromine atom and the hydroxyl group provides multiple sites for chemical reactions, making it versatile for various synthetic applications.
- Applications: While similar compounds may have specific uses, the unique structure of this compound allows for a broader range of applications in different fields.
Propriétés
Formule moléculaire |
C9H11BrOS |
|---|---|
Poids moléculaire |
247.15 g/mol |
Nom IUPAC |
[1-[(5-bromothiophen-2-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H11BrOS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2,11H,3-6H2 |
Clé InChI |
MRTFDEYVSQYSQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=C(S2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)
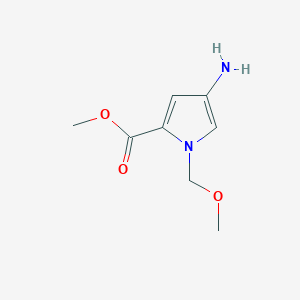
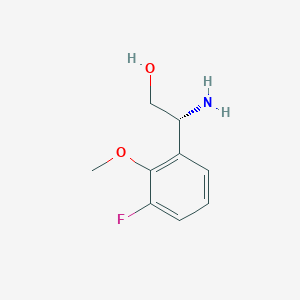
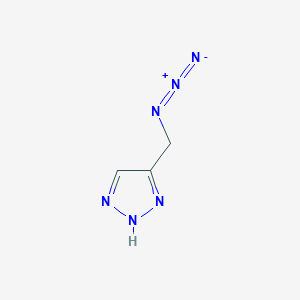
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)

![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
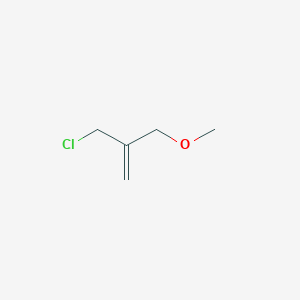
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)

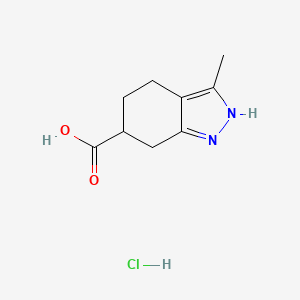
![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)
